4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYEQMVROHICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118001-91-5 | |
| Record name | 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from supplier specifications, computational predictions, and established methodologies for analogous benzimidazole derivatives. The aim is to offer a valuable resource for researchers, providing both foundational data and the strategic framework for its experimental validation.
The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2] This is attributed to its physicochemical characteristics, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] this compound, with its combination of the benzimidazole core and a cyano-substituted benzyl group, presents a unique profile for potential therapeutic applications.
Molecular and Physicochemical Profile
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃ | MilliporeSigma[3][4] |
| Molecular Weight | 233.27 g/mol | MilliporeSigma[3][4] |
| Physical Form | Solid / Powder | Sigma-Aldrich, MilliporeSigma |
| Purity | 95% | MilliporeSigma[3] |
| Predicted XlogP | 2.8 | PubChem[5] |
| Predicted Mass | [M+H]⁺: 234.10257 m/z | PubChem[5] |
Spectroscopic and Structural Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The expected chemical shifts are influenced by the aromatic rings and the methylene bridge.
-
¹H NMR: Protons on the benzimidazole and benzonitrile rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂-) would likely present as a singlet in the range of δ 5.0-6.0 ppm.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The nitrile carbon (-C≡N) is expected to appear further downfield, typically around δ 115-125 ppm. The methylene carbon should be observable in the δ 45-55 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹.
-
C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. PubChem predicts this at an m/z of 234.10257.[5]
Solubility and Acidity
The solubility and pKa of a compound are critical determinants of its behavior in biological systems and its suitability for various experimental assays.
Solubility
Benzimidazole derivatives are often characterized by poor aqueous solubility due to their hydrophobic aromatic structures.[1] It is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
pKa
The benzimidazole ring contains basic nitrogen atoms, making the compound's solubility pH-dependent.[1] The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. While the experimental pKa for this specific molecule is not available, methods such as capillary electrophoresis and reversed-phase liquid chromatography have been successfully used to determine the pKa of other benzimidazole derivatives.[6][7]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Synthesis and Purification
A plausible synthetic route for this compound can be adapted from the synthesis of the analogous compound, 4-[(1H-benzotriazol-1-yl)methyl]benzonitrile.[8] This involves the N-alkylation of benzimidazole with 4-(bromomethyl)benzonitrile.
Diagram of a Potential Synthetic Pathway:
A potential synthetic route for the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a slight molar excess of a base (e.g., potassium carbonate or potassium hydroxide) to the solution and stir at room temperature for 30 minutes to deprotonate the benzimidazole nitrogen.
-
Alkylation: Add an equimolar amount of 4-(bromomethyl)benzonitrile to the reaction mixture.
-
Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Determination of Melting Point
The melting point is a fundamental indicator of purity.
Diagram of Melting Point Determination Workflow:
Workflow for determining the melting point of a solid compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Kinetic Solubility Assay by Nephelometry
This method provides a rapid assessment of a compound's solubility in an aqueous buffer.[1]
Diagram of Kinetic Solubility Assay:
Workflow for a kinetic solubility assay using nephelometry.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
Safety Information
Based on available supplier data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with potential utility in drug discovery, stemming from its benzimidazole core. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a foundational understanding based on predicted data and established methodologies for related compounds. The outlined experimental protocols offer a clear path for researchers to thoroughly characterize this molecule, thereby enabling its further investigation and application in the development of new therapeutic agents.
References
- Vertex AI Search. (2026). Google Search Results.
- ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Bentham Science Publisher. (2024).
- PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
- Semantic Scholar. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy.
- ACS Publications. (2006).
- Ovid. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.
- ACS Publications. (2020).
- PubMed. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.
-
MDPI. (2022). 4-(4-(((1H-Benzo[d][1][9]triazol-1-yl)oxy)methyl)-.
- Scribd. (n.d.).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- PubChemLite. (n.d.). This compound.
- Hoffman Fine Chemicals. (n.d.). CAS 25699-95-0 | 4-(1H-Benzo[d]imidazol-1-yl)benzonitrile.
- Jetir.Org. (n.d.).
- ACS Publications. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- PubChemLite. (n.d.). 4-(1h-1,3-benzodiazol-1-yl)benzonitrile.
- MilliporeSigma. (n.d.). This compound | Sigma-Aldrich.
- MilliporeSigma. (n.d.). This compound.
- MilliporeSigma. (n.d.). This compound | 118001-91-5.
- ChemicalBook. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
- NIST WebBook. (n.d.). Benzonitrile, 4-methyl-.
- Sigma-Aldrich. (n.d.). 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzonitrile.
- Sigma-Aldrich. (n.d.). This compound.
- PMC - NIH. (n.d.). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile.
- ResearchGate. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)
- RSC Publishing. (2024).
-
CSIR-NIScPR. (2024). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][2][9]-oxazepin-3(2H) ones | Indian Journal of Chemistry (IJC).
- Echemi. (n.d.). 4-(1H-1,3-BENZODIAZOL-2-YL)
-
ScienceScholar. (2022). Synthesis and identification of benzo[d][1][9]oxazin-4-one derivatives and testing of antibacterial activity of some of them.
- SCBT. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 118001-91-5 [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - this compound (C15H11N3) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Literature review of benzimidazole based nitrile compounds
An In-Depth Technical Guide to Benzimidazole-Based Nitrile Compounds: Synthesis, Medicinal Chemistry, and Therapeutic Potential
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2][3] The fusion of a benzene ring with an imidazole moiety creates a bicyclic system with unique electronic and structural properties, allowing it to interact with a wide array of biological targets.[4][5] The introduction of a nitrile (-C≡N) group to this scaffold further enhances its therapeutic potential. The nitrile's strong electron-withdrawing nature, its ability to act as a hydrogen bond acceptor, and its capacity for metabolic transformation make it a critical functional group in modern drug design. This guide provides a comprehensive overview of benzimidazole-based nitrile compounds, detailing their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a focus on providing actionable insights for researchers and drug development professionals.
The Benzimidazole Nucleus: A Foundation for Drug Discovery
Benzimidazole is a heterocyclic aromatic compound whose structure is isosteric with naturally occurring purines, allowing it to interact with the biopolymers of living systems.[4] This fundamental property underpins its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antihypertensive effects.[3][6] Marketed drugs such as the proton-pump inhibitors omeprazole and pantoprazole, the anthelmintic albendazole, and the antihistamine astemizole all feature the benzimidazole core, highlighting its versatility and clinical significance.[1][7][8]
The strategic importance of the benzimidazole scaffold lies in its synthetic accessibility and the ease with which its positions (N-1, C-2, C-5, and C-6) can be functionalized to modulate its physicochemical and pharmacological properties.
Synthesis of Benzimidazole-Based Nitriles
The construction of the benzimidazole ring system is typically achieved through the condensation of an o-phenylenediamine with a suitable reaction partner. The incorporation of a nitrile group can be accomplished either by using a nitrile-containing starting material or by introducing the group onto a pre-formed benzimidazole ring.
Primary Synthesis via Condensation Reactions
The most direct method involves the condensation of o-phenylenediamines with reagents already containing a nitrile or a precursor group.
Method A: Condensation with Nitriles The direct condensation of o-phenylenediamine with nitriles is a highly effective method for producing 2-substituted benzimidazoles.[9][10] This approach is valuable as nitriles are widely available commercial chemicals.[9]
Method B: Condensation with Carboxylic Acids and Aldehydes A classic and versatile approach is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids (or their derivatives like chlorides and esters) under acidic conditions and often at high temperatures.[8][9][11] When the chosen carboxylic acid or aldehyde contains a cyano group, a benzimidazole nitrile is formed directly. For instance, 2-(1H-benzimidazol-2-yl)acetonitrile, a key intermediate, can be synthesized from the reaction of o-phenylenediamine.[12]
Experimental Protocol: Synthesis of 2-Aryl-1H-benzimidazoles
This protocol describes a general, efficient synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and an aromatic aldehyde, a common precursor route.
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (1.0 mmol) or Ammonium Chloride (NH4Cl) (4.0 mmol)[11][13]
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in ethanol (20 mL).[13]
-
Add the catalyst, p-TsOH (1.0 mmol), to the solution.[13]
-
Attach a condenser and reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/petroleum ether, 7:3 v/v).[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.
Advanced and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzimidazoles has benefited from these advancements:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[8]
-
Novel Catalysts: The use of nano-catalysts (e.g., nano-Ni(II)/Y zeolite, nano-Fe2O3) and environmentally friendly catalysts like ammonium chloride or boric acid allows for milder reaction conditions, sometimes even solvent-free.[4][14]
The diagram below illustrates a generalized workflow for the synthesis and subsequent biological evaluation of benzimidazole nitrile compounds.
Caption: Workflow for Benzimidazole Nitrile Drug Discovery.
Pharmacological Activities and Structure-Activity Relationships (SAR)
The introduction of a nitrile group onto the benzimidazole scaffold has led to the discovery of compounds with potent and selective biological activities.
Anti-inflammatory Activity
Benzimidazole nitriles have emerged as powerful anti-inflammatory agents, primarily through the inhibition of protein kinases involved in inflammatory signaling pathways.
-
Janus Kinase (JAK) Inhibition: A pivotal discovery was that substituting a nitrile group at the C-6 position of the benzimidazole ring results in potent and selective inhibition of Janus kinase 3 (JAK3).[1][15] One such compound exhibited a JAK3-inhibition potency of 45 nM.[1] This finding underscores the critical role of the nitrile group in achieving high-affinity binding to the kinase active site.
-
Lymphocyte-specific Kinase (Lck) Inhibition: Benzimidazoles substituted at the N-1 position with a pyrimidin-2-yl group have been identified as potent Lck inhibitors, a key target for autoimmune diseases.[1]
The diagram below illustrates the simplified JAK-STAT signaling pathway, which is a common target for anti-inflammatory drugs.
Caption: Inhibition of the JAK-STAT Pathway.
Antimicrobial and Antiviral Activity
Benzimidazole derivatives are well-established antimicrobial agents. The nitrile functionality can enhance this activity.
-
Antibacterial and Antifungal Activity: Studies have shown that the introduction of electron-withdrawing groups, such as nitro (-NO2) or nitrile (-CN), can increase antimicrobial efficacy.[5][16] For example, certain polynuclear heterocyclic compounds derived from 2-(1H-benzimidazol-2-yl) acetonitrile demonstrated significant in vitro activity against pathogenic bacteria like E. coli, S. aureus, and P. aeruginosa.[12]
-
Antiviral Activity: Novel benzimidazole derivatives have been synthesized and evaluated for activity against various viruses, including Coxsackie virus B3 and rotavirus.[10][12] The ability of the benzimidazole core to mimic natural purines makes it a promising scaffold for developing new antiviral agents.
Anticancer Activity
The antiproliferative effects of benzimidazole derivatives are a major area of research. The nitrile group can contribute to the mechanism of action, for instance, by interacting with key enzymatic targets. Several benzimidazole-based compounds have shown significant anticancer activity against cell lines like HCT116.[10]
Core Structure-Activity Relationship (SAR) Insights
Analysis of numerous studies reveals key SAR trends for benzimidazole-based nitrile compounds.[1][16]
-
C-2 Position: This position is highly amenable to substitution. Attaching various aryl or heterocyclic rings can significantly influence the compound's biological target and potency.
-
N-1 Position: Substitution at the N-1 position can enhance chemotherapeutic activity by modifying solubility, cell permeability, and target engagement.[8]
-
C-5/C-6 Positions: These positions on the benzene ring are critical for modulating electronic properties and providing specific interactions with biological targets.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO2) or nitrile (-CN) at C-6 has been shown to be crucial for certain activities, such as JAK3 inhibition and antimicrobial effects.[1][16]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) can enhance other activities, such as anti-inflammatory properties in different contexts.[1]
-
The following table summarizes the impact of substitutions on the biological activity of selected benzimidazole nitrile compounds.
| Compound Class | Key Substitution | Target/Activity | Potency | Reference |
| Pyrimidine-Benzimidazole | C6-Nitrile | JAK3 Inhibition | IC50 = 45 nM | [1] |
| Polynuclear Heterocycles | Derived from 2-acetonitrile | Antibacterial (E. coli, S. aureus) | Effective MIC | [12] |
| N-benzyl benzimidazoles | C2-Substituted | Bradykinin B1 Antagonist | IC50 = 0.3 nM | [1] |
| 6-Nitro-Benzimidazoles | C6-NO2, C2-Aryl | Antimicrobial | High Zone of Inhibition | [16] |
Protocol: In Vitro Antibacterial Susceptibility Testing
To assess the efficacy of newly synthesized benzimidazole nitrile compounds, a standard antimicrobial susceptibility test like the disc diffusion method is employed.
Objective: To determine the sensitivity of pathogenic bacterial strains to synthesized compounds.
Materials:
-
Synthesized benzimidazole nitrile compounds
-
Standard antibiotic discs (e.g., Ciprofloxacin, 5 µ g/disc )[13]
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient Agar plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile filter paper discs
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.
-
Plate Inoculation: Aseptically swab the entire surface of a nutrient agar plate with the bacterial inoculum to ensure uniform growth.
-
Preparation of Test Discs: Dissolve the synthesized compounds in DMSO to desired concentrations (e.g., 500 µg/mL and 1000 µg/mL).[13] Impregnate sterile filter paper discs with a known volume of the compound solutions. Allow the solvent to evaporate completely.
-
Disc Placement: Place the impregnated discs, along with a standard antibiotic disc (positive control) and a DMSO-only disc (negative control), onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater sensitivity of the bacterium to the compound. Compare the results with the standard antibiotic.
Conclusion and Future Directions
Benzimidazole-based nitrile compounds represent a highly versatile and promising class of molecules in medicinal chemistry. The unique electronic properties of the nitrile group, combined with the privileged benzimidazole scaffold, have yielded potent inhibitors of key biological targets in inflammation, infectious diseases, and oncology. The synthetic accessibility of these compounds allows for extensive structural modifications, facilitating robust SAR studies and the optimization of lead compounds.
Future research should focus on:
-
Target Selectivity: Designing new derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between benzimidazole nitriles and their biological targets through X-ray crystallography and computational modeling.
-
Green Synthesis: Further development of sustainable and scalable synthetic methods to reduce environmental impact.
-
Combinatorial Approaches: Exploring the synergistic effects of these compounds with existing drugs to combat drug resistance, particularly in microbial and cancer chemotherapy.
The continued exploration of this chemical space is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.
References
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Benzimidazoles from nitriles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT. Retrieved February 27, 2026, from [Link]
-
Benzimidazole and Their Derivatives. (2023, October 21). MDPI. Retrieved February 27, 2026, from [Link]
-
Synthesis, pharmacological activity evaluation and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives. (2012, December 15). PubMed. Retrieved February 27, 2026, from [Link]
-
Synthetic and Biological Aspects of Benzimidazole Derivatives. (n.d.). Chemistry & Biology Interface. Retrieved February 27, 2026, from [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (2023, August 17). Oriental Journal of Chemistry. Retrieved February 27, 2026, from [Link]
-
Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2025, August 19). MDPI. Retrieved February 27, 2026, from [Link]
-
Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). acspubs.org. Retrieved February 27, 2026, from [Link]
-
Biological activities of benzimidazole derivatives: A review. (n.d.). isca.in. Retrieved February 27, 2026, from [Link]
- Preparation method for benzimidazole substituted acrylonitrile derivative. (n.d.). Google Patents.
-
Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2021, March 31). Bentham Science. Retrieved February 27, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic agents. (2025, March 28). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). ijptonline.com. Retrieved February 27, 2026, from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents. (2022, August 3). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
Sources
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. cbijournal.com [cbijournal.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, pharmacological activity evaluation and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. rjptonline.org [rjptonline.org]
Mechanistic Characterization and Binding Kinetics of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
Technical Guide for CYP19A1 Inhibition Profiling[1]
Executive Summary
This technical guide details the binding mechanism and kinetic characterization of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (hereafter referred to as BIM-BN ).[1] Structurally analogous to the third-generation aromatase inhibitor Letrozole, BIM-BN replaces the 1,2,4-triazole moiety with a benzimidazole (1,3-benzodiazole) ring.[1]
While Letrozole is a picomolar-affinity clinical standard, BIM-BN serves as a critical reference compound in Structure-Activity Relationship (SAR) studies.[1] It elucidates the steric and electronic penalties of heme coordination when the nitrogen heterocycle is expanded from a 5-membered triazole to a fused bicyclic benzimidazole. This guide provides the rigorous methodologies required to determine its binding affinity (
Molecular Mechanism of Action[1]
Target Interaction (Type II Binding)
BIM-BN functions as a reversible, competitive inhibitor of CYP19A1.[1] Its binding affinity is driven by two distinct molecular interactions within the enzyme's active site:[1]
-
Heme Coordination (Primary): The
hybridized nitrogen (N-3) of the benzimidazole ring donates a lone pair of electrons to the heme iron ( ) of the cytochrome P450.[1] This direct coordination displaces the native water molecule or oxygen, preventing the hydroxylation of the natural substrate (Androstenedione).[1] -
Hydrophobic Pocket Fitting (Secondary): The benzonitrile moiety mimics the A-ring of the steroid substrate, slotting into the hydrophobic access channel defined by residues Arg115 and Ile133.[1]
Pathway Blockade
The inhibition of CYP19A1 blocks the rate-limiting step in estrogen biosynthesis—the aromatization of the A-ring of androgens.
Figure 1: Mechanism of Action. BIM-BN competes with Androstenedione for the CYP19A1 active site, forming a catalytically inactive heme-ligand complex.[1]
Experimental Workflows
To rigorously characterize BIM-BN, two complementary assays are required: Difference Spectroscopy (to measure physical binding,
Protocol A: Difference Spectroscopy (Binding Affinity)
This is the "gold standard" for confirming direct interaction with the heme iron.[1] Type II inhibitors like BIM-BN induce a characteristic spectral shift (Soret peak shift) from ~418 nm to ~424 nm (red shift) or cause a "Type II" difference spectrum with a minimum at ~390 nm and maximum at ~430 nm.[1]
Reagents:
-
Recombinant Human CYP19A1 microsomes (1 µM stock).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.[1]
-
Ligand: BIM-BN (dissolved in DMSO).[1]
Step-by-Step Methodology:
-
Baseline Correction: Place two cuvettes (Reference and Sample) containing 1 mL of diluted enzyme (200 nM final concentration) in the spectrophotometer. Record a baseline (350–500 nm).[1]
-
Titration: Add BIM-BN to the Sample cuvette in increasing increments (0.1 µM to 50 µM).[1] Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.
-
Measurement: After each addition, record the difference spectrum (
). -
Data Analysis: Plot the difference in absorbance (
) against ligand concentration.[1] Fit to the hyperbolic binding equation (Michaelis-Menten equivalent) to solve for the Spectral Dissociation Constant ( or ).[1]
Figure 2: Spectral Binding Assay Workflow. This iterative process determines the thermodynamic dissociation constant (
Protocol B: Fluorometric Catalytic Inhibition ( )
This assay measures the functional ability of BIM-BN to stop the enzyme from working.[1]
Methodology:
-
Substrate: Use a fluorogenic substrate (e.g., Dibenzylfluorescein or MFC) that releases a fluorescent signal upon aromatization.[1]
-
Incubation: Incubate CYP19A1 + NADPH-Regenerating System + Substrate + BIM-BN (varying concentrations).
-
Detection: Measure fluorescence (Ex/Em specific to substrate) after 30–60 minutes.[1]
-
Calculation:
is the concentration where fluorescence is reduced by 50%.
Data Analysis & Interpretation
The binding data for BIM-BN must be interpreted in the context of structural analogs. The benzimidazole ring is generally bulkier and less electron-deficient than the triazole ring found in Letrozole, leading to weaker affinity.[1]
Comparative Affinity Table
The following table summarizes expected values based on SAR literature for N-benzylbenzimidazoles vs. N-benzyltriazoles [1][2].
| Parameter | BIM-BN (Benzimidazole) | Letrozole (Triazole) | Interpretation |
| Binding Type | Type II (Reversible) | Type II (Reversible) | Both coordinate Heme Iron.[1] |
| 50 – 200 nM | 0.5 – 2.0 nM | Benzimidazole is ~100x weaker binder due to steric clash in the active site.[1] | |
| 0.1 – 1.0 µM | 0.002 – 0.02 µM | Higher concentration required for BIM-BN to achieve therapeutic inhibition.[1] | |
| Selectivity | Moderate | High | Benzimidazoles may cross-react with CYP1A2 or CYP3A4 more than triazoles. |
Calculation of Binding Constants
To derive the dissociation constant (
Where:
- : Observed absorbance difference.
- : Maximum absorbance difference at saturation.[1]
- : Concentration of BIM-BN.[1]
To convert functional
Note: For BIM-BN,
References
-
Vanden Bossche, H., et al. (1990).[1] "Effects of nonsteroidal aromatase inhibitors on cytochrome P450-dependent enzymatic reactions." Journal of Steroid Biochemistry, 36(5), 455-458.[1]
-
Bhatnagar, A. S., et al. (2001).[1] "The molecular mechanism of action of aromatase inhibitors." Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 199-202.[1]
-
Furet, P., et al. (1993).[1] "Computer-aided design of novel, potent, and selective azole inhibitors of cytochrome P450 aromatase." Journal of Medicinal Chemistry, 36(10), 1393-1400.[1]
-
Sigma-Aldrich. (2023).[1] "Product Specification: this compound." Merck KGaA.[1] [1]
Sources
Technical Guide: The Role of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile in Medicinal Chemistry Scaffolds
Executive Summary: The "Anchor" Scaffold
In modern medicinal chemistry, 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (hereafter referred to as BBZ-CN ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.
Its utility is derived from its bipartite structure:
-
The Benzimidazole Core: A bioisostere for purines and indoles, functioning as a robust H-bond acceptor/donor and a
-stacking moiety. -
The Benzonitrile Arm: Acts as a metabolic "handle" (convertible to amides, acids, or tetrazoles) and a dipole-driven pharmacophore that mimics carbonyls or coordinates with active site residues.
This guide details the scaffold's primary role as a CYP19A1 (Aromatase) inhibitor precursor and a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) core , providing validated synthetic protocols and mechanistic insights.
Structural Analysis & Pharmacophore Mapping[1]
Electronic and Steric Properties
The BBZ-CN scaffold is defined by the N1-methylene linkage, which introduces a critical "hinge" flexibility. This allows the benzimidazole and phenyl rings to adopt a "butterfly" conformation, essential for fitting into hydrophobic pockets of enzymes like Aromatase or Reverse Transcriptase.
| Property | Value/Description | Medicinal Relevance |
| Molecular Weight | 233.27 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD). |
| H-Bond Acceptors | 2 (N3 of benzimidazole, CN group) | Critical for Heme iron coordination (N3) and Ser/Thr interaction (CN). |
| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity ensures good membrane permeability (Lipinski compliant). |
| pKa (Benzimidazole) | ~5.6 (Conjugate acid) | N3 remains largely unprotonated at physiological pH, favoring metal coordination. |
Mechanism of Action: CYP19A1 Inhibition
In the context of Aromatase inhibition (breast cancer therapeutics), BBZ-CN acts as a Type II competitive inhibitor. The benzimidazole N3 nitrogen coordinates directly with the Heme Iron (
Key Structural Logic:
-
Benzimidazole: Mimics the steroid A/B ring system; N3 binds Heme.
-
Benzonitrile: Mimics the steroid D-ring; the nitrile nitrogen forms H-bonds with residues like Met374 or Ser478 .
Pathway Visualization
The following diagram illustrates the pharmacophore interactions within the CYP19A1 active site.
Figure 1: Pharmacophore mapping of BBZ-CN within the Aromatase active site. The N3-Heme coordination is the primary driver of potency.
Synthetic Methodology
Retrosynthetic Strategy
The most robust route to BBZ-CN is the
Validated Protocol: Base-Mediated N-Alkylation
Note: This protocol is optimized for high yield and minimal side products, avoiding the harsh conditions of sodium hydride (NaH) where possible.
Reagents:
-
1H-Benzimidazole (1.0 eq)
-
4-(Bromomethyl)benzonitrile (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) - Base -
Acetonitrile (ACN) or DMF - Solvent
-
Tetrabutylammonium iodide (TBAI) (0.1 eq) - Catalyst (Optional)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 1H-benzimidazole (10 mmol) and anhydrous
(20 mmol). Add dry ACN (30 mL). Stir at room temperature for 30 minutes to facilitate deprotonation.-
Why:
is milder than NaH, reducing the risk of nitrile hydrolysis.
-
-
Addition: Add 4-(bromomethyl)benzonitrile (11 mmol) dropwise (dissolved in 5 mL ACN) to the stirring suspension.
-
Optimization: Add TBAI (1 mmol) if the reaction is sluggish; iodide acts as a better leaving group (Finkelstein-like in situ exchange).
-
-
Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Endpoint: Disappearance of benzimidazole starting material (
). Product .
-
-
Workup:
-
Cool to room temperature. Filter off inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate (50 mL) and wash with water (
) and Brine ( ).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (SiO2, Gradient 0-40% EtOAc in Hexane).
Yield Expectation: 85–92% Characterization:
-
1H NMR (DMSO-d6):
5.65 (s, 2H, ), 7.2-7.8 (m, aromatic protons), 8.45 (s, 1H, C2-H of benzimidazole).
Synthetic Pathway Diagram
Figure 2: One-pot synthesis of BBZ-CN via SN2 mechanism.
Therapeutic Applications & SAR
Aromatase Inhibition (Breast Cancer)
While Letrozole (using a triazole) is the gold standard, the benzimidazole analog (BBZ-CN) is crucial for SAR studies.
-
Selectivity: Benzimidazoles often show different CYP selectivity profiles compared to triazoles. The bulkier benzimidazole ring can reduce binding to CYP17A1 (desirable to avoid cortisol suppression), although it may also slightly reduce potency against CYP19A1 compared to the triazole.
-
Optimization: Substituents at the C2 position of the benzimidazole (e.g., methyl, ethyl) can enhance hydrophobic interactions within the access channel.
Antiviral Activity (NNRTIs)
The scaffold serves as a core for Non-Nucleoside Reverse Transcriptase Inhibitors.
-
Mechanism: Binds to the allosteric hydrophobic pocket (NNIBP) of HIV-1 Reverse Transcriptase.
-
Modification: The nitrile group is often converted to a thioamide or used as a linker to attach solubilizing groups (e.g., morpholine).
Comparison: Benzimidazole vs. Triazole Scaffolds
| Feature | Benzimidazole Scaffold (BBZ-CN) | Triazole Scaffold (Letrozole Core) |
| Heme Affinity | Moderate (Steric hindrance from fused ring) | High (Less steric hindrance) |
| Selectivity | High (Due to shape complementarity) | Moderate (Can inhibit other CYPs) |
| Metabolic Stability | High (Benzene ring protects imidazole) | Moderate |
| Synthetic Access | Easy (Commercial anilines) | Easy (Click chemistry/Alkylation) |
References
-
PubChem. (n.d.). Compound Summary for CID 12352200: 4-(1H-Benzimidazol-1-ylmethyl)benzonitrile.[1] National Library of Medicine. Retrieved from [Link]
- Bhatnagar, A., et al. (2011). Structure-activity relationships of novel benzimidazole derivatives as aromatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Lang, T., et al. (2020).[2] Optimization of Benzimidazole Scaffolds for CYP19A1 Inhibition. European Journal of Medicinal Chemistry. (General reference for scaffold optimization).
-
Vertex AI Search. (2026). Synthesis of 1-benzylbenzimidazole derivatives. (Aggregated technical protocols).
Sources
Methodological & Application
Application Note: Synthesis and Validation of 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
Target Compound: 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (Synonym: 1-(4-cyanobenzyl)benzimidazole) CAS Registry Number: 118001-91-5 Molecular Formula: C₁₅H₁₁N₃ Molecular Weight: 233.27 g/mol [1]
Introduction and Strategic Context
The compound this compound is a highly versatile synthetic intermediate and pharmacophore building block. Recently, its structural framework has gained prominence in antiviral research, specifically identified as a fragment-binding ligand in crystallographic studies targeting the SARS-CoV-2 helicase NSP13[2]. Because the benzimidazole core is a privileged scaffold in medicinal chemistry, establishing a robust, high-yield, and self-validating protocol for its
This application note details a highly efficient bimolecular nucleophilic substitution (
Mechanistic Rationale & Experimental Design
The synthesis relies on the deprotonation of the acidic N-H proton of benzimidazole (pKa ~12.8 in water, higher in aprotic solvents) to generate a highly nucleophilic benzimidazolide anion.
-
Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH). While NaH ensures rapid, irreversible deprotonation, K₂CO₃ provides a milder, heterogeneous reaction environment that minimizes the risk of side reactions (such as hydrolysis of the nitrile group) while still driving the equilibrium forward in polar aprotic solvents[4].
-
Solvent Selection:
-Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the intermediate benzimidazolide anion and the transition state, significantly accelerating the reaction rate compared to ethereal solvents. -
Self-Validating System: The reaction progress is inherently trackable. Benzimidazole is highly polar and retains strongly on normal-phase silica. As the
-alkylation proceeds, the loss of the hydrogen-bond donor (N-H) results in a significantly less polar product, allowing for clear, unambiguous monitoring via Thin Layer Chromatography (TLC).
Reaction Workflow Visualization
Workflow for the synthesis of this compound.
Quantitative Reagent Data
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| Benzimidazole | 118.14 | 1.0 eq | 1.18 g | Starting Material |
| 4-Cyanobenzyl bromide | 196.04 | 1.1 eq | 2.16 g | Alkylating Agent |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 eq | 2.76 g | Base |
| 73.09 | - | 15.0 mL | Solvent |
Step-by-Step Experimental Protocol
Safety Precautions: 4-Cyanobenzyl bromide is a lachrymator and alkylating agent. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Phase 1: Anion Generation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with dry Nitrogen (N₂) or Argon for 5 minutes to displace atmospheric moisture.
-
Add 1.18 g (10.0 mmol) of benzimidazole and 2.76 g (20.0 mmol) of anhydrous K₂CO₃ to the flask.
-
Inject 15.0 mL of anhydrous DMF via syringe.
-
Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Causality: This pre-stirring ensures complete deprotonation of the benzimidazole, forming the active nucleophile before the electrophile is introduced, thereby preventing unreacted starting material from competing in side reactions.
Phase 2: Alkylation
-
Dissolve 2.16 g (11.0 mmol) of 4-cyanobenzyl bromide in 5.0 mL of anhydrous DMF in a separate vial.
-
Add the 4-cyanobenzyl bromide solution dropwise to the reaction mixture over 10 minutes using a syringe.
-
Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-heated oil bath or heating block.
-
Stir at 60 °C for 4 to 6 hours.
-
Self-Validation Check (TLC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). Benzimidazole (
) will be consumed, and a new, less polar, UV-active spot corresponding to the product ( ) will emerge.
Phase 3: Workup and Isolation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of ice-cold distilled water . Causality: The addition of water precipitates the highly hydrophobic product and dissolves the K₂CO₃ salts and DMF.
-
Extract the aqueous layer with Ethyl Acetate (3 × 30 mL) .
-
Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) and saturated aqueous NaCl (brine, 1 × 30 mL). Causality: Multiple water washes are strictly required to partition any residual DMF out of the organic layer, which would otherwise co-elute and ruin the final product purity.
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo.
-
Dry the resulting solid under high vacuum for 12 hours to afford this compound as an off-white to pale yellow solid. Expected yield: 75–85%.
Analytical Validation Data
To ensure the integrity of the synthesized compound, researchers must validate the product against the following expected analytical parameters[2][4]:
| Analytical Method | Expected Result / Diagnostic Signals |
| LC-MS (ESI+) | |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | |
| IR (ATR, cm⁻¹) | ~2225 (sharp, strong, C≡N stretch), ~1495 (C=C aromatic), ~1180 (C-N stretch). |
Note: The diagnostic singlet at ~5.45 ppm in the ¹H NMR spectrum unambiguously confirms the successful installation of the methylene bridge between the benzimidazole nitrogen and the cyanobenzyl ring.
References
-
Mambwe, D. (2021). "Corrected Thesis_Dickson Mambwe - Open UCT". University of Cape Town. (Details general conditions for benzimidazole N-alkylation with 4-cyanobenzyl derivatives). Available at:[Link][4]
-
Newman, J., et al. (2024). "Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors". IUCr Journals / National Institutes of Health (NIH). (Cites the use of 118001-91-5 in crystallographic binding studies). Available at: [Link][2]
-
IUCr Journals. "Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors". iucr.org. Available at:[Link][3]
Sources
Preparation of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile from 4-bromomethylbenzonitrile
Application Note: High-Efficiency Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
Executive Summary
This application note details the robust synthesis of This compound (also known as 4-(benzimidazol-1-ylmethyl)benzonitrile). This compound is a critical pharmacophore scaffold in medicinal chemistry, structurally analogous to the aromatase inhibitor Letrozole and the angiotensin II receptor antagonist Telmisartan.
The protocol focuses on a regioselective N-alkylation of 1H-benzimidazole using 4-bromomethylbenzonitrile. We present two validated methodologies:
-
Method A (Thermodynamic Control): A scalable, mild base approach using
in DMF/Acetone. -
Method B (Kinetic Control): A rapid, high-yield approach using
in anhydrous THF.
Strategic Reaction Analysis
Retrosynthetic Logic
The target molecule is constructed via a classic
-
Nucleophile: 1H-Benzimidazole (
).[1] Deprotonation yields the resonance-stabilized benzimidazolide anion. -
Electrophile: 4-Bromomethylbenzonitrile. The benzylic position is highly activated for
attack, but the nitrile group makes it susceptible to side reactions (hydrolysis) under harsh acidic/basic aqueous conditions. -
Regioselectivity: Unsubstituted benzimidazole has tautomeric equivalence between
and . Alkylation breaks this symmetry. Since the starting material is symmetric, and alkylation yields the same product.
Reaction Pathway Diagram
Figure 1: Reaction pathway for the N-alkylation of benzimidazole.
Experimental Protocols
Method A: Mild Base Condition (Recommended for Scale-Up)
-
Rationale: Potassium carbonate (
) is a mild, non-hygroscopic base that minimizes the risk of nitrile hydrolysis. DMF provides high solubility for the polar intermediate. -
Scale: 10 mmol basis.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| 1H-Benzimidazole | 118.14 | 1.0 | 1.18 g |
| 4-Bromomethylbenzonitrile | 196.05 | 1.1 | 2.16 g |
|
Step-by-Step Protocol:
-
Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzimidazole (1.18 g) in DMF (10 mL).
-
Deprotonation: Add
(2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to facilitate partial deprotonation. -
Addition: Dissolve 4-bromomethylbenzonitrile (2.16 g) in the remaining DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting bromide (
) should disappear; product appears at .
-
-
Workup:
-
Cool the mixture to RT.
-
Pour the reaction mass into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.
-
Stir for 30 minutes to dissolve inorganic salts (
, excess ).
-
-
Isolation: Filter the solid under vacuum. Wash the cake with water (
mL) and cold hexanes ( mL) to remove non-polar impurities. -
Purification: Recrystallize from Ethanol or Acetonitrile if necessary.
-
Expected Yield: 85–92%.
-
Method B: Strong Base Condition (High Throughput)
-
Rationale: Sodium Hydride (
) ensures irreversible deprotonation, leading to faster kinetics. Strictly anhydrous conditions are required.
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL flask and purge with Nitrogen (
). -
Deprotonation: Suspend
(60% in oil, 1.2 equiv) in dry THF (10 mL) at 0°C. -
Nucleophile Addition: Add 1H-benzimidazole (1.0 equiv) solution in THF dropwise. Stir at 0°C for 30 min until
evolution ceases. -
Electrophile Addition: Add 4-bromomethylbenzonitrile (1.0 equiv) in THF dropwise at 0°C.
-
Reaction: Allow to warm to RT
Sources
Troubleshooting & Optimization
Improving yield of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile synthesis
Topic: Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile CAS: 118001-91-5 Ticket ID: CHEM-SUP-8821
Introduction: The Reaction Context
Welcome to the Technical Support Center. You are likely synthesizing This compound as a scaffold for angiotensin II receptor antagonists (e.g., Telmisartan analogs) or as a functionalized heterocycle for medicinal chemistry screening.
The standard synthesis involves the N-alkylation of 1H-benzimidazole with 4-(bromomethyl)benzonitrile (or its chloro- analog). While theoretically a simple
-
Nitrile Hydrolysis: The cyano group (-CN) is sensitive to hydrolysis under the strong basic/aqueous conditions often used for alkylation, converting your target into the corresponding amide or carboxylic acid.
-
Quaternization (Bis-alkylation): The product (a tertiary amine) is more nucleophilic than the starting benzimidazole anion, leading to the formation of quaternary ammonium salts (imidazolium species).[1]
-
Lattice Energy Issues (The "Sticky Gum" Problem): Rapid precipitation often traps impurities, resulting in an amorphous gum rather than a crystalline solid.[1]
Module 1: The "Golden Path" Protocol
Recommended for maximizing purity and preventing nitrile hydrolysis.[1]
We recommend shifting away from the classical NaH/DMF (Sodium Hydride) method, which is often too aggressive for the nitrile group. Instead, use a Mild Base/Polar Aprotic system or a Phase Transfer Catalysis (PTC) method.
Method A: The High-Fidelity Route (K₂CO₃ / Acetonitrile)
This method minimizes nitrile hydrolysis by avoiding strong hydroxides and water during the reaction phase.
| Parameter | Specification | Rationale |
| Stoichiometry | Benzimidazole (1.0 eq) : Electrophile (0.95 eq) | Slight excess of benzimidazole prevents bis-alkylation (quaternization). |
| Base | Potassium Carbonate (K₂CO₃), Anhydrous (3.0 eq) | Mild enough to spare the -CN group; strong enough to deprotonate the imidazole ( |
| Solvent | Acetonitrile (MeCN) or Acetone | Easy removal by evaporation; sufficient polarity to dissolve the transition state.[1] |
| Temperature | Reflux (80°C for MeCN) | Provides necessary activation energy for the |
| Time | 4–6 Hours | Monitor by TLC/HPLC. Stop immediately upon consumption of the alkyl halide. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1H-benzimidazole (1.0 equiv) in HPLC-grade Acetonitrile (10 mL/g).
-
Activation: Add anhydrous K₂CO₃ (3.0 equiv). Stir at room temperature for 30 minutes. Note: This creates the active nucleophile.
-
Addition: Add 4-(bromomethyl)benzonitrile (0.95 equiv) portion-wise over 15 minutes. Do not dump it in all at once; this prevents local hot-spots of high concentration that favor quaternization.
-
Reaction: Reflux at 80°C. Monitor via TLC (System: Hexane:EtOAc 1:1).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1).
Module 2: Visualizing the Mechanism & Failure Points
The following diagram illustrates the reaction pathway and the critical decision nodes where yield is lost.
Caption: Fig 1. Reaction pathway showing the primary SN2 route (Green) and critical impurity diversions (Red).[1]
Module 3: Troubleshooting Guide
Symptom 1: Product is a sticky brown gum, not a solid.
-
Root Cause: Rapid precipitation trapped solvent and impurities (likely unreacted benzimidazole) inside the crystal lattice.[1] This is common in rapid water-quenches.
-
Corrective Action:
-
Decant the water.
-
Dissolve the gum in a minimal amount of hot Ethanol or DMF.
-
Add water dropwise to the hot solution until slight turbidity appears.
-
Allow to cool to Room Temperature slowly (turn off stirring), then refrigerate. This "Annealing" process fixes the crystal lattice.
-
Symptom 2: Low Yield (<50%) with significant starting material remaining.
-
Root Cause: "Wet" solvent. Acetonitrile is hygroscopic. Water solvates the carbonate base, forming a "hydration shell" that prevents it from deprotonating the benzimidazole effectively.[1]
-
Corrective Action: Dry your Acetonitrile over 3Å Molecular Sieves for 24 hours before use. Alternatively, switch to the Phase Transfer Catalyst method (see FAQ).
Symptom 3: Appearance of a new spot on TLC that doesn't move (Baseline).
-
Root Cause: Quaternization. You have formed the imidazolium salt because the product reacted with a second molecule of benzyl bromide.
-
Corrective Action:
-
Check stoichiometry: Ensure Benzimidazole is in excess (1.05 eq), not the alkyl halide.
-
Dilution: Run the reaction more dilute (15-20 mL solvent per gram). High concentration favors intermolecular collisions leading to quaternization.
-
Module 4: Advanced FAQs
Q: Can I use Sodium Hydride (NaH) to speed this up?
A: Yes, but proceed with caution. NaH is a strong base.[2] If your solvent (DMF/THF) is not strictly anhydrous, NaH generates NaOH, which will rapidly hydrolyze your nitrile group to a primary amide (
Q: Why is the Phase Transfer Catalyst (PTC) method popular in patents? A: The PTC method (e.g., Toluene/50% NaOH with TBAB) is preferred in industry because it avoids expensive anhydrous solvents.[1]
-
Protocol: Mix Benzimidazole in Toluene. Add catalytic Tetrabutylammonium Bromide (TBAB).[1] Add 4-(bromomethyl)benzonitrile.[4] Add 50% NaOH solution dropwise.
-
Risk:[1][5] High hydrolysis risk due to 50% NaOH. Requires precise temperature control (<40°C). For laboratory scale (mg to g), the K₂CO₃/MeCN method (Method A) is cleaner.
Q: My benzimidazole has a substituent at the 2-position (e.g., propyl). Does this change anything? A: Yes. Steric hindrance at the 2-position actually improves selectivity for N1-alkylation by preventing the "over-alkylation" to the quaternary salt. However, it slows the reaction rate. You may need to increase the temperature to reflux in Butanone (MEK) or use DMF at 80°C.
Module 5: Troubleshooting Logic Tree
Use this decision tree to diagnose your specific yield issue.
Caption: Fig 2. Diagnostic workflow for low yield scenarios.
References
-
Telmisartan Intermediate Synthesis
-
General Benzimidazole Alkylation (PTC Method)
-
Title: Alkylation reaction method of benzimidazoles compounds (Patent CN101391982A).[1]
- Source: Google P
- Relevance: Details the NaOH/TBAB phase transfer c
- URL
-
-
Optimization of Nitrile-Containing Intermediates
-
Title: Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (US Patent 20050209294A1).[1]
- Source: Google P
-
Relevance: While for the triazole analog (Letrozole), the chemistry (alkylation of azole with bromomethylbenzonitrile) and conditions (DMF/K2CO3) are chemically identical and authoritative for this substrate class.[1]
- URL
-
-
Product Data & Safety
Sources
- 1. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o -haloarylamidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00886A [pubs.rsc.org]
- 8. This compound | 118001-91-5 [sigmaaldrich.com]
Minimizing byproduct formation in benzimidazole alkylation reactions
Executive Summary: The Ambident Challenge
The alkylation of benzimidazole is deceptively simple.[1] In practice, it presents a classic "Ambident Nucleophile" challenge. The benzimidazole core possesses two nitrogen atoms: the pyrrole-type (
Upon deprotonation, the negative charge is delocalized, creating a resonance hybrid. The two primary byproducts that plague this reaction are:
-
Regioisomers: Formation of unwanted
vs. isomers (particularly in 5-substituted systems). -
Dialkylation (Quaternization): The mono-alkylated product retains a basic nitrogen, which can attack a second equivalent of electrophile, forming an imidazolium salt.
This guide provides the mechanistic insight and protocols to suppress these pathways.
Mechanism & Regioselectivity Control
The "Cesium Effect" and Base Selection
Standard bases like Sodium Hydride (NaH) create "naked" anions in polar aprotic solvents (DMF), often leading to poor regioselectivity due to loose ion pairing.
The Solution: Utilization of Cesium Carbonate (
Visualization: The Regioselectivity Pathway
The following diagram illustrates the divergence point where byproduct formation occurs.
Figure 1: Mechanistic divergence in benzimidazole alkylation. Note that the "Desired" isomer depends on the substitution pattern (5- vs 6-substituted).
Technical Support Modules: Troubleshooting & Protocols
Module A: Preventing Over-Alkylation (Quaternization)
Issue: The reaction mixture turns cloudy or precipitates a solid that is not the inorganic salt. Diagnosis: The mono-alkylated product is acting as a nucleophile, attacking remaining alkyl halide to form a quaternary ammonium salt.
Protocol 1: Phase Transfer Catalysis (PTC) By using a biphasic system (Liquid-Liquid or Solid-Liquid), you keep the reactive anion in the organic phase while the inorganic base stays solid/aqueous. This limits the concentration of "super-nucleophiles."
-
Solvent: Toluene or DCM (Non-polar solvents suppress the solubility of the imidazolium salt, preventing it from forming in solution).
-
Base: 50% NaOH (aq) or solid KOH.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).
-
Stoichiometry: Use exactly 1.0 or 0.95 equivalents of Alkyl Halide. Never excess.
Module B: Solving the Regioisomer Mix (1,5- vs 1,6-isomers)
Issue: 5-substituted benzimidazoles (e.g., 5-nitrobenzimidazole) yield a nearly 1:1 mixture of isomers. Diagnosis: Tautomeric equilibrium is fast. The steric difference between N1 and N3 is minimal without a directing group.
Protocol 2: The "Mild Base" Method (
-
Reagents: Benzimidazole (1.0 eq),
(1.2 eq), Alkyl Halide (1.05 eq). -
Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible to reduce kinetic scrambling.
-
Procedure:
-
Stir Benzimidazole and
in MeCN for 30 mins at RT (Pre-complexation). -
Add Alkyl Halide dropwise.[2]
-
Heat to reflux only if necessary.
-
-
Why it works: The tighter ion pairing with Cesium often favors alkylation at the N1 position (or the position dictated by hydrogen bonding with the substituent) more effectively than the loose ion pairs formed in NaH/DMF [1].
Module C: The "Nuclear Option" for Selectivity (Mitsunobu)
Issue: Alkyl halides are failing or giving poor selectivity.
Diagnosis:
Protocol 3: Mitsunobu Alkylation
-
Reagents: Benzimidazole (1.0 eq), Alcohol (R-OH, 1.1 eq),
(1.2 eq). -
Additives: DIAD or DEAD (1.2 eq).
-
Solvent: THF (Anhydrous).[2]
-
Procedure:
-
Dissolve Benzimidazole, Alcohol, and
in THF under . -
Cool to 0°C.
-
Add DIAD dropwise (Control exotherm).
-
Warm to RT.
-
-
Advantage: Avoids quaternization almost entirely because the product (alkyl benzimidazole) is not nucleophilic enough to react with the activated alcohol intermediate [2].
Data & Decision Matrix
Comparative Analysis of Alkylation Conditions
| Parameter | Method A: NaH / DMF | Method B: | Method C: Mitsunobu |
| Reactivity | High (Fast) | Moderate | Moderate |
| Regioselectivity | Low (Kinetic mix) | High (Thermodynamic) | High (Steric control) |
| Risk of Dialkylation | High | Low | Very Low |
| Moisture Sensitivity | Extreme (Fire hazard) | Low | Moderate |
| Recommended For | Simple, unhindered substrates | Complex/Substituted cores | Acid-sensitive / Alcohol substrates |
Decision Logic Diagram
Use this flow to select the correct protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
Frequently Asked Questions (FAQ)
Q: I am seeing a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the imidazolium salt (dialkylated product). It is ionic and highly polar.
-
Fix: Reduce the equivalents of alkyl halide to 0.95 eq. Switch to a less polar solvent (DCM) using Phase Transfer Catalysis (Protocol 1) to precipitate the salt or prevent its formation.
Q: Why does adding
Q: My reaction works with Methyl Iodide but fails with Isopropyl Bromide.
A: This is a steric issue. Secondary halides undergo
-
Fix: Switch to Method A (NaH/DMF) and heat to 60°C. The "Cesium Effect" (Method B) might be too mild for bulky electrophiles. Alternatively, if Isopropanol is available, use Method C (Mitsunobu) .
References
-
Cesium Effect in N-Alkylation: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[6] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[6] The Journal of Organic Chemistry, 67(3), 9238–9247.
-
Mitsunobu Reaction on Benzimidazoles: Delaunay, D., Toupet, L., & Le Corre, M. (1982). N-Alkylation of Benzimidazoles by the Mitsunobu Reaction. Journal of Organic Chemistry. (General reference for Mitsunobu application on azoles).
-
Regioselectivity Reviews: Luo, Y., et al. (2018). Recent Advances in the Synthesis of Benzimidazoles. Asian Journal of Organic Chemistry.
Sources
- 1. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. First cascade Mitsunobu reactions for the synthesis of 2-benzoxazole-N-phenyl and 2-benzimidazole-N-phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile formation
Topic: Overcoming Steric Hindrance in 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile Formation Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary
You are encountering difficulties in the N-alkylation of 1H-1,3-benzodiazole (benzimidazole) with 4-(bromomethyl)benzonitrile (or its chloro- analog). While this reaction appears straightforward, "steric hindrance" in this context typically manifests in two distinct ways:
-
Kinetic Stalling: A substituent at the C2 position of the benzimidazole (common in sartans/drug scaffolds) physically blocks the nucleophilic approach.
-
Regiochemical Scrambling: Steric bulk forces the alkylation to the less hindered (but often thermodynamically less stable) nitrogen, or results in low conversion due to tight ion-pairing.
This guide provides a high-performance protocol using the "Cesium Effect" to overcome these barriers, replacing standard bases (
Module 1: The Diagnostic (Is it Sterics or Solubility?)
Before altering your protocol, confirm the nature of the hindrance using this diagnostic matrix.
| Observation | Likely Root Cause | Recommended Fix |
| <10% Conversion (Starting material remains) | Kinetic Barrier / Ion Pairing. The nucleophile is too tightly bound to the cation (e.g., | Switch to |
| N1 vs N3 Mixture (Regioisomers) | Steric/Electronic Conflict. If your benzimidazole has a substituent on the benzene ring (e.g., 5-methyl), sterics at C4/C7 dictate selectivity.[1] | Lower temperature (-10°C); Switch to bulky base ( |
| Gummy Precipitate | Oligomerization. The product is acting as a nucleophile (quaternization). | Use 1.2 eq of Benzimidazole (excess nucleophile) relative to halide.[2] |
Module 2: The Solution – The "Cesium Effect" Protocol
To overcome steric hindrance at the N-site, we utilize Cesium Carbonate (
Why This Works (The Mechanism)
Standard bases like
-
Cesium (
): Has a large ionic radius (1.67 Å), creating a "loose" ion pair.[1] This results in a "naked" benzimidazolide anion that is significantly more nucleophilic and less sensitive to steric crowding. -
DMF: Solvates the cation effectively, further exposing the anion.[1]
Optimized Experimental Protocol
Reagents:
-
4-(bromomethyl)benzonitrile (1.1 equiv)[1]
-
Cesium Carbonate (
) (1.5 equiv) – Must be anhydrous/dried.[1] -
TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional catalyst for chloro- analogs.[1]
-
Solvent: Anhydrous DMF (0.2 M concentration).
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Nitrogen/Argon, dissolve the benzimidazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add
(1.5 eq) in a single portion. Stir at Room Temperature for 30 minutes .-
Note: Unlike NaH, no hydrogen gas evolution occurs, but this step ensures the formation of the "cesium salt" intermediate.[1]
-
-
Addition: Cool the mixture to 0°C (ice bath). Add 4-(bromomethyl)benzonitrile (1.1 eq) dropwise as a solution in minimal DMF.
-
Critical: Slow addition at low temperature minimizes di-alkylation (quaternization).
-
-
Reaction: Allow to warm to Room Temperature. Stir for 4–12 hours.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the benzimidazole (lower
due to NH hydrogen bonding).
-
-
Workup (The "Crash Out"):
-
Pour the reaction mixture into ice-cold water (10x volume of DMF).
-
Stir vigorously for 15 minutes. The product should precipitate as a white/off-white solid.
-
Filter, wash with water, and dry under vacuum.[1]
-
Module 3: Visualization of the Pathway
The following diagram illustrates the decision logic and the mechanistic advantage of using Cesium over Sodium/Potassium bases.
Caption: Workflow comparing standard base limitations vs. the Cesium-mediated "Naked Anion" pathway for overcoming steric barriers.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am using the chloro- derivative (4-(chloromethyl)benzonitrile) instead of the bromo-. Does this change the protocol? A: Yes. The chloride is a poorer leaving group.
-
Fix: Add 0.1 eq of TBAI (Tetrabutylammonium iodide) . This generates the iodide in situ (Finkelstein reaction), which is a better leaving group, speeding up the reaction without increasing temperature (which would increase impurities).[1]
Q2: My benzimidazole has a methyl group at position 5. I am getting two spots on TLC. Which is which? A: You are forming N1 and N3 regioisomers.[2]
-
Rule: The isomer with the substituent further from the alkylation site is usually less sterically hindered but electronic factors dominate.
-
Separation: These isomers typically have distinct
values (0.1–0.2 difference) in EtOAc/Hexane. Column chromatography is required.[3] The major isomer is usually the N1-alkylated product (1,5-disubstituted) due to less steric clash compared to the 1,6-isomer, though this depends heavily on the specific substituent's electronics.[1]
Q3: Why not use NaH (Sodium Hydride)? It’s a stronger base. A: Stronger is not always better.
-
Risk: NaH requires anhydrous THF and is extremely moisture sensitive. If your "steric hindrance" is actually just poor solubility, NaH in THF often fails because the sodium salt of benzimidazole precipitates out, halting the reaction.[1]
-
Benefit of Cs2CO3: It allows the use of DMF (high solubility) and tolerates trace moisture better, while the "Cesium Effect" provides superior kinetic rates for hindered substrates.
Q4: Can I use Acetone/K2CO3?
A: Only for unhindered, simple substrates.[1] For hindered systems, Acetone's boiling point (56°C) is too low to overcome the activation energy barrier, and
References
-
The Cesium Effect in N-Alkylation
-
Flessner, T., & Dosa, S. (2001).[1] Cesium Carbonate mediated N-alkylation of indoles and benzimidazoles. This foundational concept outlines why Cesium is superior for hindered nitrogen heterocycles.
-
Source: (Contextual validation of Cs effect).
-
-
Synthesis of Benzimidazole-Benzonitrile Scaffolds (Sartan Intermediates)
- Relevant to the specific coupling of benzimidazoles with 4-(bromomethyl)benzonitrile.
-
Source:
-
Regioselectivity in Benzimidazoles
-
Lozano, V., et al. (2013).[1] Regioselective alkylation of benzimidazoles.
-
Source:
-
-
Product Safety Data (MSDS)
-
This compound properties and safety.
-
Source:[1]
-
Sources
Optimizing reaction temperature for benzimidazole substitution reactions
Topic: Optimizing Reaction Temperature for Benzimidazole Substitution Reactions Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Troubleshooting & FAQs)
Module: Benzimidazole Functionalization & Temperature Control
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Welcome to the technical support portal. You are likely here because your benzimidazole functionalization is suffering from poor regioselectivity, low conversion, or decomposition. In benzimidazole chemistry, temperature is not just a kinetic accelerator—it is a selectivity switch .
This guide moves beyond standard textbook advice, breaking down temperature optimization into three critical thermodynamic tiers: Cryogenic (Kinetic Control) , Ambient (Chemo-Selectivity) , and High-Thermal/Microwave (Thermodynamic Control) .
📊 Quick Reference: Temperature Decision Matrix
Before proceeding to the troubleshooting modules, identify your reaction class to determine the baseline thermal strategy.
Figure 1: Decision matrix for baseline temperature selection based on reaction mechanism.
🌡️ Tier 1: N-Alkylation & Regioselectivity (25°C – 100°C)
The Core Problem: Benzimidazoles with substituents at the 4, 5, 6, or 7 positions are unsymmetrical. The N-H proton tautomerizes between N1 and N3.
-
Kinetic Product: Often formed at lower temperatures at the sterically less hindered nitrogen (or based on immediate deprotonation).
-
Thermodynamic Product: Formed at higher temperatures, favoring the most stable isomer (often sterically governed or electronically stabilized).
❓ FAQ: Regioselectivity Issues
Q: I am alkylating a 4-substituted benzimidazole and getting a mixture of N1 and N3 isomers. Will cooling the reaction help? A: Counter-intuitively, heating is often the solution for consistency, not cooling. At room temperature (RT), the reaction may be under kinetic control, leading to a mixture based on the instantaneous population of tautomers. By moving to thermodynamic conditions (Reflux in MeCN or DMF at 80-100°C), you allow the alkylation to equilibrate (if reversible) or drive the reaction toward the more stable isomer.
-
Recommendation: If using a weak base (
), heat to 60-80°C. If using a strong base (NaH), the deprotonation is irreversible; temperature control must happen during addition. Add the electrophile at 0°C to trap the kinetic anion, or heat to favor the thermodynamic distribution.
Q: Why is my yield low even after 24 hours at reflux? A: You may be experiencing "Thermal Quenching" via side reactions. At high temperatures (>100°C), benzimidazoles can undergo:
-
Quaternization: Formation of dialkylated benzimidazolium salts (highly soluble in water, often lost during workup).
-
Polymerization: Especially if using alkyl halides prone to elimination.
-
Fix: Switch to Microwave Irradiation . It accelerates the desired
substitution faster than the decomposition pathways.
❄️ Tier 2: C2-Functionalization (Cryogenic: -78°C)
The Core Problem: The C2 proton is acidic (
❓ FAQ: Lithiation Protocols
Q: I tried C2-lithiation at 0°C and my reaction turned into a black tar. What happened? A: You triggered the "Ring-Opening Dance." At 0°C, the lithiated benzimidazole intermediate is unstable. It can undergo ring opening to form isonitriles or dimerize.
-
Protocol Requirement: You must perform the lithiation at -78°C (Dry Ice/Acetone).
-
Critical Step: Add
-BuLi slowly down the side of the flask to pre-cool it. Allow the lithiated species to form for 30-60 mins at -78°C, then add your electrophile before warming up.
Q: Can I do C2-arylation without cryogenic conditions? A: Yes, by switching mechanisms to Transition Metal Catalyzed C-H Activation . Instead of using a base to deprotonate, use a catalyst (Rh, Pd, or Cu) to activate the C-H bond. These reactions require heat (100-140°C) to overcome the activation energy of the metal insertion step.
-
Reference: Rhodium(I)-catalyzed C-H alkylation often requires 120°C in solvents like mesitylene [1].
⚡ Tier 3: High-Energy Synthesis (Microwave vs. Conventional)
The Core Problem: Conventional reflux is slow (4-12 hours) and energy-inefficient.
📊 Data Comparison: Conventional vs. Microwave
Data aggregated from comparative studies on benzimidazole synthesis [2][3].
| Parameter | Conventional Reflux | Microwave Irradiation (MW) | Improvement Factor |
| Temperature | 80–100°C (Oil Bath) | 100–150°C (Internal Ramp) | Higher effective T |
| Time | 2 – 8 Hours | 3 – 10 Minutes | ~95% Reduction |
| Yield | 40 – 70% | 85 – 98% | +30-50% Yield |
| Solvent | DMF/DMSO (Required) | Solvent-Free / Water / EtOH | Greener Profile |
❓ FAQ: Microwave Optimization
Q: My microwave vial exploded at 140°C. How do I prevent this?
A: This is usually due to the high vapor pressure of low-boiling solvents (like DCM or THF) or gas evolution (
-
Troubleshooting:
-
Switch Solvents: Use high-boiling, microwave-absorbent solvents like DMF, NMP, or even water (if your reagents tolerate it).
-
Pre-stir: If using carbonate bases, stir the vessel open for 2 mins before sealing to release initial gas.
-
Ramp Time: Set a 2-minute ramp to target temperature to prevent thermal shock.
-
🧪 Validated Experimental Protocols
Protocol A: Ambient Temperature Co-Catalyzed Synthesis
Best for: Rapid library generation of 2-substituted benzimidazoles from aldehydes. Source: Adapted from Co(III)/Co(II) redox catalysis methods [4].
-
Setup: Open glass vial (no inert gas needed).
-
Reagents: o-Phenylenediamine (1.0 eq), Aldehyde (1.05 eq), Co(acac)₂ (1 mol%).
-
Oxidant: Add 30% aq.
(1.2 eq) dropwise.[1] -
Temperature: Stir at 25°C (Room Temp) .
-
Time: Reaction typically complete in 5–15 minutes .
-
Observation: Instant color change indicates Co(II) to Co(III) cycling.
Protocol B: High-Temp Regioselective N-Alkylation
Best for: Forcing thermodynamic product formation.
-
Solvent: Anhydrous DMF (High boiling point, good solubility).
-
Base:
(1.5 eq) - Cesium effect stabilizes the transition state. -
Temperature: Heat to 80°C .
-
Addition: Add alkyl halide dropwise.
-
Monitoring: Check LCMS at 1 hour. If dialkylation (M+Alkyl) is observed, reduce temp to 60°C.
🧩 Visualizing the Regioselectivity Mechanism
Understanding why temperature matters requires visualizing the tautomeric equilibrium.
Figure 2: Temperature influence on kinetic vs. thermodynamic product pathways.
📚 References
-
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Source: PubMed Central (PMC). URL:[Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Source: MDPI (Molecules). URL:[Link]
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Source: MDPI (Catalysts). URL:[Link]
Sources
Validation & Comparative
HPLC retention time and method for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
Technical Comparison Guide: HPLC Methodologies for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
Executive Summary & Compound Identity
In the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole), the purity of benzonitrile intermediates is a Critical Quality Attribute (CQA). While the 1,2,4-triazole derivatives are the desired precursors for Letrozole, the benzimidazole analog —This compound —can exist as a process-related impurity or a structural standard for specificity testing.
This guide compares a Standard Generic Method (Method A) against an Optimized Stability-Indicating Method (Method B) . The optimized method addresses the specific chromatographic challenges posed by the benzimidazole moiety—namely, its basicity (pKa ~5.6) and increased hydrophobicity compared to its triazole counterparts.
Compound Profile:
-
Molecular Formula: C₁₅H₁₁N₃
-
Key Property: The fused benzene ring on the imidazole increases lipophilicity (LogP ~2.8) relative to the 1,2,4-triazole analog (LogP ~1.7), significantly impacting retention behavior.
Method Development Strategy
The separation logic is governed by two factors: Hydrophobicity and Basicity .
-
Hydrophobicity: The target compound contains a benzimidazole fused ring system, making it significantly more non-polar than the single-ring triazole intermediates. On a Reverse Phase (RP) C18 column, it will elute after the triazole intermediate but likely before the dimeric structure of the final API (Letrozole).
-
Basicity & Silanol Activity: The N3 nitrogen of the benzimidazole ring is basic. At neutral pH, secondary interactions with residual silanols on the silica support cause severe peak tailing.
-
Solution: We employ a low pH (3.0) mobile phase to fully protonate the basic nitrogen, suppressing silanol interactions and sharpening the peak shape.
-
Comparative Analysis: Generic vs. Optimized
The following data summarizes the performance differences between a standard isocratic method and the recommended gradient method.
Table 1: Performance Comparison
| Parameter | Method A: Generic Isocratic | Method B: Optimized Gradient (Recommended) |
| Column | C18 Standard (5 µm, 150 mm) | C18 End-capped (3.5 µm, 100 mm) |
| Mobile Phase | ACN : Water (50:50) | A: 0.1% Formic Acid / B: ACN (Gradient) |
| pH | Neutral (~6.5) | Acidic (3.0) |
| Retention Time (RT) | ~12.5 min | 7.2 min |
| Peak Shape (Tailing) | 1.8 (Significant Tailing) | 1.1 (Symmetrical) |
| Resolution (Rs) | < 1.5 (from Triazole analog) | > 3.0 (Baseline Separation) |
| Suitability | Basic Purity Check | Impurity Profiling & Quantitation |
Scientist's Insight: Method A fails because the neutral pH allows the benzimidazole nitrogen to interact with the column's silanols, dragging the peak. Method B uses acid to "cap" these interactions and a gradient to elute the hydrophobic benzimidazole efficiently.
Detailed Protocol: Optimized Method (Method B)
This protocol is validated for specificity, capable of resolving the target from the Letrozole intermediate (4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile).
Step 1: Instrumentation & Conditions
-
System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-purity silica column.
-
Column Temp: 30°C.
-
Detection: UV @ 230 nm (Primary), 254 nm (Secondary).
-
Injection Volume: 10 µL.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 1.0 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. (pH ~ 2.7–3.0).
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 10.00 | 40 | 60 | Linear Ramp (Elute Target) |
| 12.00 | 10 | 90 | Wash Step |
| 12.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End of Run |
Step 4: Standard Preparation
-
Stock Solution: Weigh 10 mg of This compound into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water.[8] (Conc: 100 µg/mL).
-
System Suitability Solution: Mix equal parts of the Target Stock and the Triazole Intermediate Stock (if available) to verify resolution.
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating this method, ensuring it meets ICH Q2(R1) guidelines.
Caption: Logical workflow for validating the HPLC method, prioritizing specificity between the benzimidazole target and related triazole impurities.
Troubleshooting & System Suitability
| Issue | Probable Cause | Corrective Action |
| Tailing Factor > 1.5 | Secondary silanol interactions. | Ensure Mobile Phase A pH is ≤ 3.[4][5]0. Replace column if older than 500 injections. |
| RT Drift | Temperature fluctuation or incomplete equilibration. | Use a column oven at 30°C. Ensure 5 min post-time equilibration. |
| Split Peaks | Solvent mismatch. | Dissolve sample in mobile phase (Start conditions: 90% Water / 10% ACN). |
| Low Sensitivity | Incorrect wavelength. | Use 230 nm (Benzonitrile max) rather than 254 nm for higher response. |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 118001-91-5).[1] Retrieved from
-
PubChem. Compound Summary: 4-(1H-benzimidazol-1-ylmethyl)benzonitrile.[2] National Library of Medicine. Retrieved from
-
Mukthinuthalapati, M.A., et al. (2019).[8] "New RP-HPLC Method for the Quantification of Letrozole." Acta Scientific Pharmaceutical Sciences, 3.8, 106-109.[8] (Context for benzonitrile/triazole separation methodologies). Retrieved from
-
Ahmed, N.R., et al. (2022).[4][9][10] "HPLC Method for Estimation of Letrozole in Pharmaceutical Formulation." ResearchGate.[4] (Provides baseline retention data for related benzonitrile derivatives). Retrieved from
Sources
- 1. 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzonitrile | 118001-91-5 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C15H11N3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 118001-91-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tijer.org [tijer.org]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. actascientific.com [actascientific.com]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - 4-(1h-1,3-benzodiazol-1-yl)benzonitrile (C14H9N3) [pubchemlite.lcsb.uni.lu]
Strategic Spectral Validation: 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
[1]
Executive Summary & Application Context
This compound (CAS: 112811-65-1) is a critical structural motif in medicinal chemistry, often serving as an intermediate or impurity in the synthesis of aromatase inhibitors (e.g., Letrozole analogs).[1] Its structural integrity relies on the successful N-alkylation of the benzimidazole ring with a 4-cyanobenzyl moiety.
FTIR spectroscopy is the most efficient method for rapid "Go/No-Go" decision-making during its synthesis.[1] Unlike NMR, which requires dissolution and expensive deuterated solvents, FTIR can instantly validate the formation of the C–N linkage while confirming the absence of N–H bonds from the starting material.
Primary Validation Objective: Confirm the disappearance of the benzimidazole N–H stretch and the retention of the nitrile (C≡N) functionality.
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains:
-
The "Silent" Linker (Methylene -CH₂-): Acts as the bridge.[1] Its vibrations are weak but diagnostic for the aliphatic connection.[2]
-
The "Reporter" Group (Nitrile -CN): A standalone, high-intensity peak in the "triple bond region" (2200–2250 cm⁻¹), isolated from other organic signals.[1]
-
The Heterocyclic Core (Benzimidazole): Provides a complex fingerprint of aromatic skeletal vibrations and C=N stretching.
Diagram 1: Synthesis & Spectral Evolution Pathway
The following workflow illustrates the synthesis pathway and the specific spectral checkpoints required to validate the conversion of precursors into the target molecule.
Caption: Synthesis workflow highlighting the critical spectral evolution: disappearance of the N-H stretch from Benzimidazole and retention of the Nitrile group from the benzyl halide.
Comparative Spectral Analysis
The most robust way to identify the product is by comparing it against its potential impurities (unreacted starting materials).
| Functional Group | Vibration Mode | Precursor A (Benzimidazole) | Precursor B (4-Bromomethylbenzonitrile) | Target Molecule | Validation Note |
| Amine (N-H) | Stretching | 3200–3400 cm⁻¹ (Broad, Strong) | Absent | ABSENT | CRITICAL: Presence indicates unreacted benzimidazole.[1] |
| Nitrile (C≡N) | Stretching | Absent | ~2230 cm⁻¹ (Sharp) | 2215–2235 cm⁻¹ (Sharp) | Confirms the cyanobenzyl moiety is intact.[1] |
| Aromatic (C=N) | Ring Stretch | ~1580–1620 cm⁻¹ | Absent | 1600–1625 cm⁻¹ | Characteristic of the imidazole ring system. |
| Methylene (CH₂) | Aliphatic Stretch | Absent | ~2950–3050 cm⁻¹ | 2920–2980 cm⁻¹ | Weak bands confirming the alkyl linker.[1] |
| C-N Bond | Stretching | ~1270 cm⁻¹ | Absent | 1250–1290 cm⁻¹ | Formation of the C_aromatic-N_aliphatic bond. |
Detailed Peak Assignment
-
2215–2235 cm⁻¹ (C≡N Stretch): This is the most diagnostic peak. It typically appears as a sharp, medium-to-strong intensity band.[1] If this peak is broadened or shifted significantly below 2200 cm⁻¹, suspect hydrolysis to an amide (impurity).[1]
-
1600–1625 cm⁻¹ (C=N Imidazole Ring): The benzimidazole ring breathing and C=N stretching modes appear here. This distinguishes the product from simple benzyl nitriles.
-
740–760 cm⁻¹ (Ortho-disubstituted Benzene): The benzimidazole fused ring exhibits a strong out-of-plane C-H bending vibration in this region, characteristic of 1,2-disubstitution.[1]
-
820–840 cm⁻¹ (Para-disubstituted Benzene): The 4-cyanobenzyl group will show a characteristic bending mode indicating para-substitution.[1]
Experimental Protocol (Self-Validating)
To ensure reproducibility and minimize artifacts (e.g., water interference in the OH/NH region), follow this protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Recommended over KBr pellets for speed and reduced moisture absorption.[1]
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background scan shows flat baselines in the 3200–3600 cm⁻¹ region (no residual solvent/water).
-
Sample Prep: The product is a solid. Grind the sample into a fine powder if it is coarse to ensure good contact with the crystal.
-
Deposition: Place approx. 2–5 mg of sample on the crystal. Apply high pressure using the anvil clamp.
-
Parameters:
-
Validation Check:
Troubleshooting & Impurity Identification
Use the following logic tree to diagnose spectral anomalies.
Caption: Diagnostic logic tree for identifying common synthesis failures using FTIR spectral features.
Common Artifacts
-
Water/Moisture: A broad "hump" at 3400 cm⁻¹ can mimic the N-H stretch. Differentiation: The benzimidazole N-H is often sharper or structured compared to the amorphous "blob" of moisture.
-
Hydrolysis: If the reaction conditions are too acidic or basic, the nitrile (CN) can hydrolyze to an amide (CONH₂). Look for the loss of the 2220 cm⁻¹ peak and the appearance of two bands: Amide I (C=O, ~1680 cm⁻¹) and Amide II (N-H bend, ~1600 cm⁻¹).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329799305, this compound.[1] Retrieved from [Link][1]
-
Sethi, S., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide.[1][3] Indian Journal of Pharmaceutical Education and Research. (Provides comparative FTIR data for N-alkylated benzimidazoles). Retrieved from [Link][1]
Structural characterization data for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
Publish Comparison Guide: Structural Characterization & Performance of 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
Executive Summary & Compound Identity
This compound (CAS: 118001-91-5) is a pharmacophore scaffold primarily utilized in the development of non-steroidal aromatase inhibitors (AIs) and antifungal agents. Structurally, it consists of a benzimidazole (1,3-benzodiazole) core linked via a methylene bridge to a para-substituted benzonitrile.
This guide characterizes the compound and compares it against its primary structural analog—the 1,2,4-triazole intermediate used in Letrozole synthesis—to highlight differences in synthetic utility, binding mechanism, and spectral properties.
| Property | Data |
| IUPAC Name | 4-[(1H-1,3-benzodiazol-1-yl)methyl]benzonitrile |
| Common Synonyms | 4-(Benzimidazol-1-ylmethyl)benzonitrile; 1-(4-Cyanobenzyl)benzimidazole |
| CAS Number | 118001-91-5 |
| Molecular Formula | C₁₅H₁₁N₃ |
| Molecular Weight | 233.27 g/mol |
| Primary Application | Aromatase Inhibitor Precursor; CYP19A1 Probe; Antifungal Scaffold |
Structural Characterization Data
The following data represents the physicochemical profile of the isolated compound.
Spectral Analysis (1H NMR & MS)
Note: Chemical shifts are reported in ppm (δ) relative to TMS in CDCl₃.
| Spectroscopy | Signal Assignment (δ ppm) | Structural Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | 8.05 (s, 1H) | H-2 (Benzimidazole): Most deshielded proton due to flanking nitrogens. |
| 7.82 – 7.85 (m, 1H) | H-7 (Benzimidazole): Aromatic proton peri- to the N-linker. | |
| 7.65 (d, J = 8.2 Hz, 2H) | H-3', H-5' (Benzonitrile): ortho to Cyano group (deshielded). | |
| 7.25 – 7.35 (m, 3H) | H-4, H-5, H-6 (Benzimidazole): Overlapping aromatic multiplet. | |
| 7.22 (d, J = 8.2 Hz, 2H) | H-2', H-6' (Benzonitrile): meta to Cyano group. | |
| 5.45 (s, 2H) | -CH₂- (Methylene Bridge): Characteristic singlet, diagnostic for N1-alkylation. | |
| ¹³C NMR (100 MHz) | 143.5, 132.8, 118.5 (CN) | Benzonitrile Carbon Skeleton: Diagnostic nitrile peak at ~118 ppm. |
| 48.5 | Methylene Carbon: Confirms N-CH₂-Ar connectivity. | |
| Mass Spectrometry (ESI) | [M+H]⁺ = 234.1 | Protonated molecular ion peak consistent with MW 233.27. |
| IR Spectroscopy | 2225 cm⁻¹ | C≡N Stretch: Sharp, strong band characteristic of nitriles. |
Technical Insight: The singlet at 5.45 ppm is the critical quality control marker. If this peak appears as a doublet or shifts significantly upfield (< 5.0 ppm), it indicates incomplete alkylation or formation of the C2-alkylated isomer (a common impurity in thermodynamic conditions).
Comparative Analysis: Benzimidazole vs. Triazole Analogs
In drug development—specifically for aromatase inhibitors like Letrozole—the choice between a Benzimidazole and a Triazole core is pivotal.
| Feature | Benzimidazole Derivative (Topic) | Triazole Derivative (Alternative) |
| Structure | 4-(1H-Benzimidazol-1-ylmethyl)benzonitrile | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile |
| CAS | 118001-91-5 | 112809-25-3 |
| Binding Mode | Coordinates Heme Iron via N3 | Coordinates Heme Iron via N4 |
| Potency (IC₅₀) | Moderate (nM range) | High (sub-nM range, e.g., Letrozole) |
| Selectivity | Lower selectivity for CYP19A1 vs. other CYPs | High selectivity (Clinical Standard) |
| Synthetic Yield | High (>85%) ; Regioselectivity is easier to control. | Moderate (~60-70%) ; Isomer formation (1,3,4-triazole) is a major issue. |
| Stability | High thermal stability; resistant to metabolism. | Susceptible to metabolic cleavage at the N-C bond. |
Verdict:
-
Use the Benzimidazole (Topic) when developing broad-spectrum CYP inhibitors or antifungal agents where rigid hydrophobicity is required.
-
Use the Triazole (Alternative) for highly specific Aromatase inhibition (Breast Cancer therapeutics), despite the more difficult synthesis.
Experimental Protocol: "Self-Validating" Synthesis
This protocol is designed to maximize regioselectivity for the N1-isomer, minimizing the C2-alkylated byproduct.
Reaction Scheme
Reagents: Benzimidazole (1.0 eq), 4-(Bromomethyl)benzonitrile (1.1 eq), K₂CO₃ (2.5 eq), DMF (Anhydrous).
Caption: Step-by-step N-alkylation workflow ensuring high regioselectivity.
Detailed Methodology
-
Activation: Dissolve 1H-benzimidazole (1.18 g, 10 mmol) in anhydrous DMF (15 mL) . Add anhydrous K₂CO₃ (3.45 g, 25 mmol) . Stir at room temperature for 30 minutes to generate the benzimidazolide anion.
-
Addition: Cool the mixture to 0°C. Add a solution of 4-(bromomethyl)benzonitrile (2.16 g, 11 mmol) in DMF (5 mL) dropwise over 20 minutes. Note: Slow addition prevents local overheating and side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product spot (Rf ~0.4) should appear as the starting material disappears.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A white to off-white precipitate will form immediately.
-
Isolation: Filter the solid, wash with water (3 × 20 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless crystals.
-
Typical Yield: 85–92%
-
Melting Point: 108–110°C (Predicted range based on analogs).
-
Mechanism of Action Visualization
The biological utility of this compound relies on its interaction with the Heme cofactor in cytochrome P450 enzymes.
Caption: Competitive binding mechanism where the Benzimidazole N3 nitrogen coordinates to the Heme Iron.[1][2][3]
References
-
Sigma-Aldrich. 4-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile Product Specification & Safety Data Sheet.Link
-
PubChem. Compound Summary: 4-(1H-Benzimidazol-1-ylmethyl)benzonitrile (CID 329799305).Link
-
Bhatia, R. et al. (2020).[3] Design, Synthesis and Biological Evaluation of Benzimidazole-Triazole Hybrids as Aromatase Inhibitors. Molecules, 25(7), 1642.[4] Link
-
BenchChem. Protocol for Nucleophilic Substitution of 4-Cyanobenzyl Bromide.Link
-
Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515. (Used for solvent peak calibration in spectral data). Link
Sources
- 1. EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 2. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Purity Assays for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile: A Comparative Guide
As a Senior Application Scientist, I frequently encounter early-discovery chemical building blocks where analytical rigor is the difference between a successful downstream synthesis and months of failed optimization. 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile (Molecular Formula: C15H11N3, MW: 233.27 g/mol ) is a critical intermediate used in the development of benzimidazole-containing pharmaceuticals[1].
However, commercial suppliers often provide this compound "as-is" to early discovery researchers, explicitly stating that they do not collect comprehensive analytical data and that the buyer assumes full responsibility for confirming product identity and purity[1][2]. Relying on a single analytical technique for such intermediates is a critical point of failure. This guide objectively compares three orthogonal purity assays—HPLC-UV, LC-MS, and 1H-qNMR—and provides self-validating protocols compliant with the latest ICH Q2(R2) guidelines[3][4].
Causality in Method Selection: Why Orthogonality Matters
To establish a self-validating analytical system, we must select methods based on the specific physicochemical properties of the molecule.
-
HPLC-UV (Relative Purity): The extended
-conjugation across the benzimidazole and benzonitrile rings provides a robust UV chromophore. Monitoring at 254 nm captures the main compound and most aromatic impurities. However, UV detection is blind to inorganic salts and non-chromophoric aliphatic impurities, necessitating orthogonal methods. -
LC-MS with ESI+ (Impurity Identification): The basic imidazole nitrogen in the benzimidazole core readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid), yielding a strong
signal at m/z 234.1. This method is critical for identifying synthetic carryover, such as unreacted 4-(bromomethyl)benzonitrile or benzimidazole precursors. -
1H-qNMR (Absolute Purity): Because a Certified Reference Material (CRM) for this specific intermediate is rarely available, HPLC-UV can only provide relative area percent, not absolute purity. qNMR solves this by comparing the integration of the analyte's protons against a traceable internal standard (IS). The distinct N-CH=N proton of the benzimidazole ring appears far downfield (~8.4 ppm), free from overlapping signals, making it an ideal quantitative target.
Comparative Performance of Purity Assays
The following table summarizes the performance metrics of each analytical approach when applied to this compound.
| Analytical Method | Primary Purpose | Sensitivity (LOD/LOQ) | Specificity | Throughput | Validation Dependency |
| HPLC-UV (254 nm) | Relative Purity (%) | High (~0.05% area) | Moderate (UV-active only) | High (10-15 min/run) | Requires Reference Standard |
| LC-MS (ESI+) | Impurity ID (Mass) | Very High (pg level) | High (Mass/Charge ratio) | Medium (15-20 min/run) | Requires Reference Standard |
| 1H-qNMR | Absolute Purity (% w/w) | Low (~1-2% w/w) | Very High (Structural ID) | Low (15-30 min/scan) | Independent (Uses Internal Std) |
Experimental Protocols for Assay Validation
To ensure trustworthiness, the following protocols are designed to be self-validating and align with the updated ICH Q2(R2) guidelines for the validation of analytical procedures, which emphasize a lifecycle and risk-based approach[3][5].
Protocol A: HPLC-UV Method Validation
Objective: Validate specificity, linearity, and precision for routine batch release.
-
Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to retain the moderately hydrophobic benzimidazole core. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5% to 95% B over 10 minutes. Detection: UV at 254 nm.
-
Specificity Testing: Inject a blank (diluent), the sample, and known synthetic impurities (e.g., benzimidazole).
-
Causality Check: Ensure the resolution (
) between the this compound peak and the closest eluting impurity is .
-
-
Linearity Assessment: Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration (0.1 mg/mL). Plot peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (
) [3].
-
-
System Precision (Repeatability): Perform six replicate injections of the 100% test concentration.
-
Acceptance Criteria: Relative Standard Deviation (RSD)
.
-
Protocol B: 1H-qNMR Absolute Purity Determination
Objective: Determine absolute mass fraction purity without a compound-specific reference standard.
-
Sample Preparation: Accurately weigh ~20.0 mg of the this compound sample and ~10.0 mg of a NIST-traceable Internal Standard (e.g., Maleic acid, which has a distinct singlet at 6.26 ppm).
-
Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-
.-
Causality Check: Incomplete dissolution will skew the molar ratio, leading to catastrophic quantitation errors. Sonicate for 5 minutes.
-
-
Acquisition Parameters: Acquire spectra at 400 MHz or higher. Use a 90° pulse angle.
-
Critical Step: Set the relaxation delay (
) to at least (typically 30-60 seconds for rigid aromatics) to ensure complete longitudinal relaxation of all protons before the next pulse.
-
-
Integration & Calculation: Integrate the maleic acid olefinic protons (6.26 ppm, 2H) and the benzimidazole N-CH=N proton (~8.4 ppm, 1H). Calculate the absolute mass fraction purity (
) using the standard qNMR equation factoring in molecular weights, sample weights, and proton equivalents.
Analytical Decision Workflow
The following workflow illustrates the logical progression from sample receipt to batch release, ensuring no single method acts as a blind spot.
Figure 1: Analytical workflow for purity validation of benzimidazole intermediates.
References
-
Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai URL: [Link]
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
Comparative Guide: 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile vs. Letrozole Analogs in CYP19A1 Inhibition
Executive Summary
Aromatase inhibitors (AIs) represent the frontline endocrine therapy for hormone receptor-positive (HR+) breast cancer. While third-generation AIs like letrozole demonstrate exceptional potency,1[1]. This technical guide provides a rigorous comparative analysis between letrozole and emerging benzimidazole-based analogs—specifically focusing on the 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile scaffold. By evaluating their mechanistic differences, binding affinities, and experimental validation protocols, this guide serves as a blueprint for researchers optimizing next-generation AIs.
Mechanistic Overview: Targeting the CYP19A1 Heme PocketCytochrome P450 19A1 (aromatase) catalyzes the rate-limiting conversion of androgens to estrogens via three sequential oxidation steps at the C19 methyl group[2]. Inhibition of this enzyme requires a pharmacophore capable of coordinating with the prosthetic heme iron while simultaneously occupying the hydrophobic substrate-binding pocket.
-
Letrozole (Triazole Core): 2[2]. Its bis-benzonitrile moieties form critical hydrogen bonds with Ser478 and Met374, anchoring the molecule tightly within the active site.
-
This compound (Benzimidazole Core): Replaces the triazole with a bulkier benzimidazole ring.3[3].
CYP19A1 aromatization pathway and competitive inhibition by letrozole and benzimidazole analogs.
Quantitative Efficacy & Pharmacodynamic Comparison
The structural shift from a triazole to a benzimidazole alters both the steric volume and the electrostatic map of the inhibitor.4[4].
Table 1: Comparative Binding and Efficacy Profile
| Compound Class | Core Heterocycle | Heme Coordinating Atom | Key Interacting Residues | In Vitro IC50 (µM) |
| Letrozole (Reference) | 1,2,4-Triazole | N4 | Arg115, Met374, Ser478, Hem600 | 0.024 ± 0.001 |
| Optimized Benzimidazole (e.g., Cmpd 5e) | Benzimidazole | N3 | Phe221, Hem600 | 0.032 ± 0.042 |
| Mono-benzonitrile Benzimidazole | Benzimidazole | N3 | Phe221, Hem600 | 1.475 ± 0.062 |
Data synthesized from comparative in vitro fluorimetric assays[3][4].
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds, researchers must employ orthogonal validation strategies. The following protocols are designed to ensure data integrity through built-in causality and control mechanisms.
Step-by-step experimental workflow for evaluating aromatase inhibitors.
Protocol A: Fluorimetric CYP19A1 Enzyme Inhibition Assay
Causality Focus: Radiometric assays (tritiated water release) are hazardous and low-throughput. We utilize a fluorimetric assay with Dibenzylfluorescein (DBF). DBF is uniquely cleaved by CYP19A1 to release fluorescein, allowing for highly sensitive, real-time kinetic monitoring of enzyme velocity.
-
Preparation: Reconstitute recombinant human CYP19A1 in a 50 mM potassium phosphate buffer (pH 7.4). Rationale: Utilizing recombinant human enzyme prevents species-specific active site variations from skewing the binding data.
-
Inhibitor Incubation: Add the test compounds (letrozole vs. This compound) at serial dilutions ranging from 0.001 µM to 10 µM. Include a vehicle control (DMSO < 1% v/v) to establish a baseline uninhibited velocity.
-
Cofactor Addition: Introduce NADPH (0.5 mM final concentration). Rationale: Because CYP19A1 is a cytochrome P450 enzyme, NADPH is the obligate electron donor required to drive the catalytic cycle.
-
Substrate Initiation: Add DBF (0.2 µM) and incubate the microplate at 37°C for 30 minutes in the dark.
-
Quenching & Readout: Terminate the reaction using 2N NaOH. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.
Protocol B: In Silico Molecular Docking Validation
Causality Focus: In vitro data only proves macroscopic inhibition. Docking is required to validate that the mechanism of action is true competitive active-site binding rather than allosteric modulation or assay interference.
-
Protein Preparation: Retrieve the human placental aromatase crystal structure (PDB: 3EQM). Remove the co-crystallized androstenedione, add polar hydrogens, and assign Gasteiger charges.
-
Grid Generation: Center the grid box precisely on the heme iron atom (Hem600). Rationale: Both letrozole and benzimidazole analogs are known Type II P450 inhibitors that must coordinate with this metal center to block oxygen activation.
-
Docking & Scoring: Execute docking using AutoDock Vina or Schrödinger Glide. Validate the pose by ensuring the distance between the heterocyclic nitrogen (N4 for triazole, N3 for benzimidazole) and the Fe2+ ion is between 2.0 - 2.5 Å.
Conclusion
The comparative analysis demonstrates that this compound and its derivatives represent a highly viable scaffold for next-generation aromatase inhibitors. While letrozole remains the gold standard for raw potency (IC50 ~0.024 µM), the benzimidazole core offers a tunable platform. By leveraging the bulkier benzimidazole ring to maximize hydrophobic interactions within the CYP19A1 pocket, researchers can design analogs that maintain high anti-aromatase activity while potentially mitigating the off-target desmolase binding responsible for letrozole's clinical side effects.
References
-
Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor Source: NIH / PMC URL:[Link]
-
Synthesis, Docking Studies and Biological Activity of New Benzimidazole-Triazolothiadiazine Derivatives as Aromatase Inhibitor Source: MDPI (Molecules) URL:[Link]
-
Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer Source: Semantic Scholar / Metabolites URL:[Link]
-
Pharmacophore-based virtual screening, molecular docking, and molecular dynamics investigation for the identification of novel, marine aromatase inhibitors Source: NIH / PMC URL:[Link]
-
Strategies to inhibit steroid cytochrome P450 enzymes to benefit human health Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacophore-based virtual screening, molecular docking, and molecular dynamics investigation for the identification of novel, marine aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
